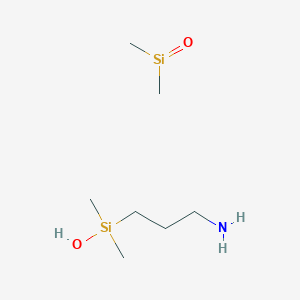
AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopropyl terminated polydimethylsiloxane is a type of organosilicon compound that features a polydimethylsiloxane backbone terminated with aminopropyl groups. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity . It is widely used in various industrial applications due to its versatility and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminopropyl terminated polydimethylsiloxane can be synthesized through several methods. One common approach involves the reaction of polydimethylsiloxane with aminopropyltriethoxysilane. This reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts . Another method involves the ring-opening polymerization of cyclic siloxanes followed by end-capping with aminopropyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as heating, solvent addition, and purification to ensure the final product meets the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Aminopropyl terminated polydimethylsiloxane undergoes various chemical reactions, including:
Substitution Reactions: The aminopropyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: These reactions can occur with other silanes or siloxanes to form cross-linked networks.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silanes, isocyanates, and epoxides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include cross-linked siloxane networks, polyureas, and polyurethanes. These products are valued for their enhanced mechanical and thermal properties .
Applications De Recherche Scientifique
Aminopropyl terminated polydimethylsiloxane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of aminopropyl terminated polydimethylsiloxane involves its ability to form strong bonds with various substrates through its aminopropyl groups. These groups can interact with other molecules via hydrogen bonding, covalent bonding, and electrostatic interactions. This compound’s unique structure allows it to enhance the mechanical and thermal properties of the materials it is incorporated into .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-aminopropyl) terminated polydimethylsiloxane: This compound has two aminopropyl groups at each end of the polydimethylsiloxane chain.
Aminoalkylsiloxanes: These compounds feature aminoalkyl groups attached to the siloxane backbone.
Uniqueness
Aminopropyl terminated polydimethylsiloxane is unique due to its specific functionalization with aminopropyl groups, which provides it with distinct reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
Propriétés
IUPAC Name |
dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSi.C2H6OSi/c1-8(2,7)5-3-4-6;1-4(2)3/h7H,3-6H2,1-2H3;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFZZVBTQSOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(CCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














